Cas no 2229161-55-9 (tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)

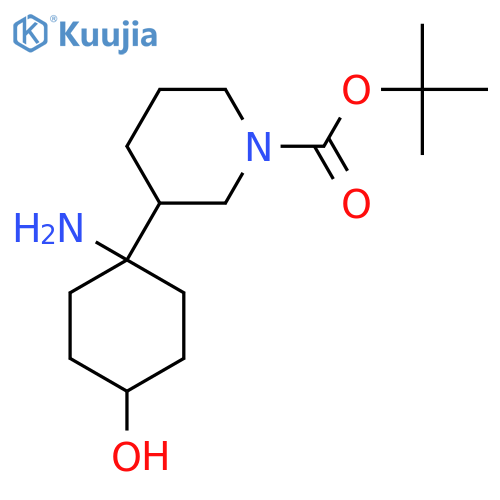

2229161-55-9 structure

商品名:tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate

- EN300-1882876

- 2229161-55-9

-

- インチ: 1S/C16H30N2O3/c1-15(2,3)21-14(20)18-10-4-5-12(11-18)16(17)8-6-13(19)7-9-16/h12-13,19H,4-11,17H2,1-3H3

- InChIKey: WKSYBQATRASBER-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(CC1)(C1CN(C(=O)OC(C)(C)C)CCC1)N

計算された属性

- せいみつぶんしりょう: 298.22564282g/mol

- どういたいしつりょう: 298.22564282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882876-0.05g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 0.05g |

$1200.0 | 2023-09-18 | ||

| Enamine | EN300-1882876-0.5g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 0.5g |

$1372.0 | 2023-09-18 | ||

| Enamine | EN300-1882876-1.0g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 1g |

$1429.0 | 2023-06-02 | ||

| Enamine | EN300-1882876-2.5g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 2.5g |

$2800.0 | 2023-09-18 | ||

| Enamine | EN300-1882876-0.25g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 0.25g |

$1315.0 | 2023-09-18 | ||

| Enamine | EN300-1882876-0.1g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 0.1g |

$1257.0 | 2023-09-18 | ||

| Enamine | EN300-1882876-10g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 10g |

$6144.0 | 2023-09-18 | ||

| Enamine | EN300-1882876-5.0g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 5g |

$4143.0 | 2023-06-02 | ||

| Enamine | EN300-1882876-10.0g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 10g |

$6144.0 | 2023-06-02 | ||

| Enamine | EN300-1882876-5g |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate |

2229161-55-9 | 5g |

$4143.0 | 2023-09-18 |

tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2229161-55-9 (tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量